3-(3-Methyl-but-3-enyl)-phenol
Description
Structure
3D Structure
Properties
CAS No. |
82615-37-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(3-methylbut-3-enyl)phenol |
InChI |
InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8,12H,1,6-7H2,2H3 |
InChI Key |
OTKXVYHZHXOALK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Occurrence, Isolation, and Biogeographical Distribution of 3 3 Methyl but 3 Enyl Phenol
Identification of Natural Sources and Phylogenetic Associations
Detailed information regarding the specific natural sources of 3-(3-Methyl-but-3-enyl)-phenol is not extensively documented in the currently available scientific literature. While its CAS number (82615-37-0) confirms its identity as a known chemical entity, comprehensive studies detailing its isolation from specific plant, fungal, or bacterial species are scarce. molbase.comchemicalbook.comalfa-chemistry.com
However, the broader class of prenylated phenols is widely distributed in nature. tandfonline.com These compounds are commonly found in higher plants, where they play various roles. unpak.ac.id For instance, the structurally related isomer, 3-isopropylphenol, has been identified in plant species such as Thujopsis dolabrata and Chamaecyparis obtusa var. formosana. nih.gov Furthermore, numerous other prenylated phenolic compounds have been isolated from a variety of plant families.
Fungi, particularly those of the Penicillium and Aspergillus genera, are also recognized as prolific producers of a diverse range of secondary metabolites, including prenylated phenols. nih.govguidechem.comechemi.comresearchgate.net For example, the endophytic fungus Aspergillus terreus has been found to produce prenylated phenol (B47542) derivatives. guidechem.comresearchgate.net While a direct link to the production of this compound has not been established, the metabolic diversity within these fungal genera suggests they are potential, yet unconfirmed, sources. nih.govechemi.com The biosynthesis of such compounds often involves the transfer of a prenyl group to a phenolic acceptor molecule, a process catalyzed by prenyltransferases. conicet.gov.ar
Advanced Methodologies for Extraction and Chromatographic Isolation
Given the lack of specific literature on the isolation of this compound, this section outlines the advanced methodologies generally applied to the extraction and purification of prenylated phenolic compounds from natural sources. These techniques are selected based on the chemical properties of phenolic compounds and are applicable for the targeted isolation of this specific molecule.
The initial step in isolating phenolic compounds involves extraction from the biological matrix. The choice of solvent and technique is critical for maximizing yield and preserving the integrity of the target compound.
Solvent Systems: A range of solvents and solvent mixtures are employed for the extraction of phenolic compounds. The selection depends on the polarity of the target molecules. Common solvents include methanol (B129727), ethanol, acetone, and ethyl acetate, often in combination with water. tjnpr.org For less polar phenolics, like many prenylated derivatives, solvents such as n-hexane may be used for initial defatting of the sample or for the extraction itself. tjnpr.org Acidification of the solvent is sometimes used to enhance the extraction of phenolic acids.
Extraction Techniques:
Maceration: This simple technique involves soaking the plant or fungal material in a solvent for an extended period. tjnpr.org
Soxhlet Extraction: A more efficient method that uses continuous percolation of a warm solvent over the sample material.
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process.
Following extraction, a multi-stage chromatographic approach is typically necessary to isolate a pure compound from the complex crude extract.
Column Chromatography (CC): This is a fundamental purification step. Silica gel or Sephadex LH-20 are common stationary phases. A gradient elution with a solvent system of increasing polarity (e.g., from n-hexane to ethyl acetate) is often used to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the final purification of phenolic compounds. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. mdpi.comfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile phenolic compounds, GC-MS is a powerful tool for both separation and identification. Derivatization is often required to increase the volatility of the phenolic compounds before analysis. nih.gov
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb analytes. It has been successfully used for the separation of various natural products, including prenylated phenolics.
Ecological and Evolutionary Implications of its Natural Presence
The specific ecological and evolutionary roles of this compound have not been investigated due to the lack of identified natural sources. However, the functions of the broader class of prenylated phenolic compounds are well-studied and provide a framework for understanding its potential significance.
Prenylated phenolics in plants are often involved in defense mechanisms against herbivores and pathogens. unpak.ac.id The lipophilic prenyl side chain can enhance the compound's ability to disrupt cell membranes of microbes and deter feeding by insects. These compounds can act as phytoalexins, which are synthesized by plants in response to an attack.
In fungi, secondary metabolites like prenylated phenols are crucial for interacting with their environment. nih.gov They can have antimicrobial properties, helping the fungus to compete with other microorganisms, or they may be involved in symbiotic or pathogenic interactions with plants. nih.gov
The evolution of the biosynthetic pathways leading to prenylated phenols is a subject of ongoing research. The diversity of these compounds suggests a long evolutionary history of adaptation to various ecological pressures. The enzymes responsible for prenylation, the prenyltransferases, are a key area of study to understand how this chemical diversity is generated. conicet.gov.ar The presence of a 3-methyl-but-3-enyl group, an isomer of the more common 3-methyl-but-2-enyl (isopentenyl) group, may represent a specific evolutionary adaptation, potentially leading to unique biological activities.
Compound Names Mentioned in the Article
Biosynthesis and Metabolic Transformations of 3 3 Methyl but 3 Enyl Phenol
Elucidation of Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of 3-(3-methyl-but-3-enyl)-phenol is a multi-step process that begins with fundamental building blocks from primary metabolism. The phenolic ring and the isoprenoid side chain are synthesized through distinct pathways before their eventual coupling.
The aromatic core of this compound originates from the shikimate pathway . This central metabolic route in plants and microorganisms converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into aromatic amino acids, including L-phenylalanine. oup.comencyclopedia.pubresearchgate.netencyclopedia.pub Phenylalanine then serves as a key precursor for a vast array of phenolic compounds through the phenylpropanoid pathway. oup.comencyclopedia.pubmdpi.comtandfonline.comcaldic.com
Alternatively, the phenolic ring can also be derived from the acetate-malonate pathway , where acetyl-CoA is carboxylated to malonyl-CoA, which then undergoes a series of condensation reactions catalyzed by polyketide synthases (PKS) to form polyketide chains that can cyclize to produce aromatic structures. oup.comencyclopedia.pubmdpi.comgla.ac.uk While the shikimate pathway is the more common route to simple phenols in many organisms, the involvement of the acetate-malonate pathway, particularly in the formation of di- or trihydroxylated phenolic structures, cannot be discounted.
The "3-methyl-but-3-enyl" side chain, a C5 isoprenoid unit (also known as an isopentenyl or prenyl group), is synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . researchgate.netencyclopedia.pubnih.gov Both pathways produce the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). chimia.ch
The crucial step in the biosynthesis of this compound is the attachment of the prenyl group to the phenolic ring, a reaction catalyzed by prenyltransferases (PTs) . nih.govtandfonline.comnih.gov These enzymes facilitate the electrophilic substitution of the aromatic ring with the carbocation generated from the ionization of DMAPP. chimia.ch
Plant prenyltransferases involved in the biosynthesis of specialized phenolic metabolites are often membrane-bound proteins belonging to the UbiA superfamily . nih.govtandfonline.combiorxiv.org These enzymes have been shown to catalyze both C- and O-prenylation with a high degree of specificity for both the phenolic acceptor and the prenyl donor. nih.govbiorxiv.org While specific prenyltransferases for this compound have not been definitively characterized, studies on related compounds provide significant insights. For instance, various aromatic prenyltransferases have been identified in fungi and bacteria that can prenylate a range of phenolic substrates. nih.gov
The prenylation can occur at different positions on the phenol (B47542) ring. In the case of this compound, the substitution is at the meta position relative to the hydroxyl group. Research on fungal prenyltransferases has shown that they can catalyze C-prenylation on aromatic substrates. nih.gov An alternative mechanism for the formation of ortho-C-prenylated phenols involves a reverse O-prenylation followed by a Claisen rearrangement, a process that has been demonstrated to occur enzymatically. nih.gov Whether a similar mechanism is at play for meta-prenylation remains an area for further investigation.
Regulation of Biosynthesis in Biological Systems
The biosynthesis of this compound is tightly regulated, as it is metabolically expensive and often produced in response to specific developmental or environmental cues. The regulation occurs at multiple levels, primarily through the control of the expression of genes encoding the biosynthetic enzymes.
The expression of genes in the phenylpropanoid pathway , which provides the phenolic precursors, is known to be regulated by a variety of transcription factors, including those from the MYB, bHLH, and WRKY families. tandfonline.comcaldic.com These transcription factors can be activated by developmental signals and environmental stresses such as UV radiation, pathogen attack, and nutrient deficiency. mdpi.comtandfonline.com For example, light is a significant environmental factor that stimulates the biosynthesis of phenolic compounds. tandfonline.com
Similarly, the expression of genes in the MVA and MEP pathways , which supply the prenyl donor DMAPP, is also subject to complex regulatory networks. These pathways are crucial for the production of a wide range of essential isoprenoids, and their regulation ensures a balanced supply of precursors for various metabolic needs.
Furthermore, the activity of the prenyltransferases themselves can be a key regulatory point. The substrate specificity of these enzymes ensures that the prenyl group is attached to the correct phenolic acceptor at the appropriate position. nih.govtandfonline.comoup.com The cellular localization of these enzymes, often in specific compartments like plastids, also plays a role in regulating the metabolic flux towards the synthesis of prenylated phenols. tandfonline.comoup.com
Comparative Biosynthetic Analyses with Structurally Related Compounds
Comparing the biosynthesis of this compound with that of its structural relatives provides valuable insights into the evolution and diversity of these pathways.
One important group of related compounds is the amorfrutins , which are prenylated bibenzyls. Their biosynthesis is thought to involve type III polyketide synthases that produce a resorcylic acid moiety, which is then prenylated. chimia.ch This suggests a potential biosynthetic route for this compound where a similar phenolic acid precursor is first formed and then prenylated, followed by decarboxylation.
Another point of comparison is the regioselectivity of prenylation. While this compound is meta-prenylated, many other natural prenylated phenols are substituted at the ortho or para positions. researchgate.net For example, in the biosynthesis of ubiquinone in E. coli, 2-octaprenylphenol (B1237511) is a key intermediate, demonstrating ortho-prenylation. asm.org The different regioselectivities are determined by the specific active site architecture of the responsible prenyltransferases. nih.gov Studies on non-canonical UbiA-type prenyltransferases have revealed that some enzymes can catalyze both forward and reverse prenylations at different positions, highlighting the enzymatic versatility that leads to the vast diversity of prenylated natural products. nih.gov
Investigating Biogenetic Transformations to Other Scaffolds (e.g., Benzofurans, Benzoxepines)
Prenylated phenols like this compound can serve as important biogenetic precursors for the formation of more complex heterocyclic structures, notably benzofurans and, to a lesser extent, benzoxepines.
The transformation of ortho-prenylphenols to benzofurans is a well-documented process. This can occur through oxidative cyclization of the prenyl side chain. For instance, photooxidation of an ortho-prenylphenol can lead to an ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivative, which can then undergo intramolecular cyclization to form a 2-isopropenyl-2,3-dihydrobenzofuran structure. researchgate.nettandfonline.com The biosynthesis of moracins, a class of natural benzofuran (B130515) derivatives, is believed to proceed through such a pathway involving prenylated phenol intermediates. nih.govsci-hub.se While these examples primarily involve ortho-prenylated precursors, similar oxidative cyclization mechanisms could potentially be envisioned for meta-prenylated phenols, although this would lead to different substitution patterns on the resulting benzofuran ring. The biosynthesis of dalbergin, a neoflavonoid with a benzofuran core, also highlights the role of phenolic precursors in the formation of this scaffold. researchgate.net
The formation of benzoxepines from prenylated phenols is less common but has been observed. For example, during the synthesis of 2-isopropenyl-2,3-dihydrobenzofuran derivatives from ortho-(2-hydroxy-3-methylbut-3-enyl)phenol compounds, the formation of 3-methyl-2,5-dihydrobenzoxepine derivatives has also been reported, suggesting a competing intramolecular cyclization pathway. tandfonline.com This indicates that ortho-(2-hydroxy-3-methylbut-3-enyl)phenols could be biogenetic precursors to both benzofuran and benzoxepine (B8326511) structures. tandfonline.com
Chemical Synthesis and Advanced Derivatization of 3 3 Methyl but 3 Enyl Phenol
Total Synthesis Strategies for 3-(3-Methyl-but-3-enyl)-phenol
The total synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the carbon-carbon bond between the phenol (B47542) ring and the isoprenyl side chain. Two prominent strategies include the Claisen rearrangement and Friedel-Crafts alkylation.
A plausible and historically significant route to alkenylphenols is the Claisen rearrangement, a echemi.comechemi.com-sigmatropic rearrangement of an allyl phenyl ether. mychemblog.comwikipedia.org For the synthesis of this compound, this would involve the preparation of a suitably substituted allyl phenyl ether. The thermal or Lewis acid-catalyzed rearrangement would then proceed, ideally through a concerted, pericyclic transition state, to yield the desired alkenylphenol. mychemblog.comuchicago.edu When the ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement. mychemblog.com
Another viable approach is the Friedel-Crafts alkylation of a phenol derivative with a suitable isoprenyl electrophile. echemi.comwikipedia.orgstackexchange.com This reaction typically employs a Lewis acid catalyst to activate the alkylating agent. jk-sci.com However, Friedel-Crafts reactions with phenols can be complicated by O-alkylation and the deactivating effect of the phenol coordinating with the Lewis acid catalyst. echemi.comstackexchange.com Careful selection of the phenol protecting group and reaction conditions is crucial to favor the desired C-alkylation.
The multi-step synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups. nih.govuchicago.edu For the phenolic hydroxyl group, a variety of protecting groups can be employed, with the choice depending on the specific reaction conditions of the subsequent steps. highfine.com
Common protecting groups for phenols include ethers (e.g., methyl, benzyl, p-methoxybenzyl), silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), and esters. highfine.com The selection of a protecting group is guided by its stability to the reaction conditions and the ease of its selective removal (deprotection). Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses.
For a Claisen rearrangement approach, the key intermediate would be an allyl phenyl ether. In a Friedel-Crafts strategy, a protected phenol would be a crucial starting material to avoid undesired side reactions. The isoprenyl side chain could be introduced using a reagent like isoprene (B109036) or a functionalized derivative.
Achieving the desired regiochemistry, with the alkenyl group at the meta position of the phenol, is a key challenge. In Friedel-Crafts reactions, the directing effects of the hydroxyl group (or a protected version) typically favor ortho and para substitution. Therefore, a meta-substituted starting material or a strategy that circumvents these directing effects would be necessary.
The Claisen rearrangement offers a potential solution for regiocontrol. While the initial rearrangement typically occurs at the ortho position, subsequent thermal rearrangement (Cope rearrangement) can lead to the para-substituted product if the ortho positions are blocked. mychemblog.com Achieving meta-substitution via a direct rearrangement is not a standard outcome of the Claisen rearrangement. Therefore, a synthetic strategy might involve starting with a meta-substituted precursor.
Synthetic Approaches to Structural Analogs and Derivatives
The synthesis of structural analogs of this compound can be achieved by modifying the building blocks used in the total synthesis. For instance, employing different substituted phenols or different alkenylating agents in a Friedel-Crafts reaction would lead to a variety of analogs. Similarly, in a Claisen rearrangement-based synthesis, variations in the structure of the starting phenol and the allyl halide would produce diverse analogs.
Phenolic and Alkene Moiety Derivatization Strategies
The presence of two reactive functional groups, the phenol and the terminal alkene, in this compound allows for a wide range of derivatization reactions.
The phenol ring in this compound is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director. youtube.com
Halogenation: Bromination of phenols can be achieved using reagents like bromine in a suitable solvent. youtube.com The reaction conditions can be tuned to favor either mono- or poly-bromination. youtube.comyoutube.com For instance, the use of a new I(III)-based reagent, PIDA–AlBr3, has been reported for the practical and mild electrophilic bromination of phenols. rsc.orgnih.govresearchgate.net
Nitration: Nitration of phenols can be carried out using nitrating agents such as dilute nitric acid. youtube.comresearchgate.netstackexchange.com The reaction typically yields a mixture of ortho- and para-nitrophenols. ijcce.ac.ir The regioselectivity can be influenced by the reaction conditions and the choice of nitrating agent. ijcce.ac.irdergipark.org.tr
The terminal alkene of the 3-methyl-but-3-enyl side chain is susceptible to a variety of addition and oxidation reactions.
Cycloadditions: The alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the dienophile. mnstate.eduwikipedia.orgyoutube.comyoutube.comorganic-chemistry.org This reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile to form a cyclohexene (B86901) derivative. wikipedia.org
Oxidations: The terminal alkene can undergo various oxidative transformations. The Wacker oxidation, which typically employs a palladium catalyst, can convert terminal alkenes to methyl ketones. libretexts.orgsemanticscholar.orgwikipedia.orgresearchgate.netalfa-chemistry.com Other oxidative cleavage reactions, using reagents like ozone (ozonolysis) or potassium permanganate, can cleave the double bond to yield aldehydes, ketones, or carboxylic acids, depending on the specific reagents and reaction conditions. echemi.commychemblog.com
Selective Functionalization of Hydroxyl Groups
The phenolic hydroxyl group is often the primary target for initial chemical modification due to its acidity and nucleophilicity. Its selective functionalization is crucial for synthesizing various ethers and esters, or for installing a temporary protecting group to allow for subsequent reactions on the alkenyl side chain. organic-chemistry.org
Etherification: The conversion of the phenolic hydroxyl group into an ether is a common strategy to modify the compound's polarity, solubility, and biological activity. The Williamson ether synthesis is a widely employed method, involving the deprotonation of the phenol with a suitable base, such as potassium carbonate or sodium hydride, followed by nucleophilic substitution with an alkyl halide. google.comorganic-chemistry.org This approach allows for the introduction of various alkyl or aryl groups.
Esterification: Ester derivatives of this compound can be readily prepared through acylation. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct. researchgate.netgoogle.com This method is highly efficient for creating a wide range of ester functionalities.
Protection and Deprotection: In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent unwanted side reactions during modifications of the butenyl side chain. wikipedia.org This is accomplished by converting the hydroxyl group into a stable protecting group that can be selectively removed later in the synthetic sequence. organic-chemistry.orguchicago.edu Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., tert-butyldimethylsilyl), each with specific conditions for installation and cleavage. mdpi.comresearchgate.net The choice of protecting group depends on its stability towards the reaction conditions planned for other parts of the molecule. uchicago.edu
The following table summarizes key selective functionalization reactions targeting the hydroxyl group.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Etherification | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., CH₃I, BnBr) | Aryl Ether | Forms a stable C-O bond, modifying solubility and electronic properties. |
| Esterification | Acyl Halide or Anhydride (e.g., Acetyl Chloride, Acetic Anhydride), Base (e.g., Pyridine) | Aryl Ester | Introduces an acyl group, often used to create prodrugs or modify bioactivity. researchgate.net |
| Silyl Ether Formation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Aryl Silyl Ether | A common protecting group strategy; stable to many non-acidic reagents. |
| Deprotection (Silyl Ether) | Fluoride source (e.g., TBAF) or Acid (e.g., HCl) | Phenol | Cleavage is specific and typically high-yielding, regenerating the hydroxyl group. |
Catalytic Methods for Directed Chemical Modifications
Catalytic methods offer efficient and selective pathways for modifying the structure of this compound, particularly at the alkenyl side chain. These methods are indispensable for creating complex molecular architectures under mild conditions.
Catalytic Hydrogenation: The double bond in the 3-methyl-but-3-enyl side chain can be selectively reduced without affecting the aromatic ring through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), under an atmosphere of hydrogen gas. mdpi.commdpi.com This reaction converts the alkenyl side chain into a saturated alkyl group, specifically yielding 3-(3-methylbutyl)-phenol. A milder alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like formic acid in the presence of a palladium catalyst. researchgate.net
Catalytic Oxidation: The alkene moiety is susceptible to various catalytic oxidation reactions. For instance, epoxidation can be achieved using a peroxy acid, which would form 3-(2-(2-methyloxiran-2-yl)ethyl)phenol. Dihydroxylation, leading to the corresponding diol, can be accomplished using catalysts like osmium tetroxide. These oxidative transformations introduce new oxygenated functional groups, significantly increasing the molecular complexity and providing handles for further derivatization.
Olefin Metathesis: The terminal double bond of the butenyl group is an ideal substrate for powerful carbon-carbon bond-forming reactions via olefin metathesis. researchgate.net Using ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, allows for cross-metathesis reactions with other alkenes. organic-chemistry.orgresearchgate.net This strategy enables the extension and functionalization of the side chain with a wide variety of substituents, offering a direct route to novel and complex derivatives that would be challenging to synthesize through other methods. hud.ac.uk
The table below details catalytic methods for modifying the alkenyl side chain.
| Reaction Type | Catalyst and Reagents | Substrate Site | Product | Key Features |
| Hydrogenation | Pd/C, H₂ gas | C=C double bond | 3-(3-Methylbutyl)-phenol | Selective saturation of the side chain without reduction of the aromatic ring. mdpi.com |
| Transfer Hydrogenation | Pd catalyst, Formic Acid | C=C double bond | 3-(3-Methylbutyl)-phenol | Avoids the use of high-pressure hydrogen gas, offering milder conditions. researchgate.net |
| Epoxidation | m-CPBA | C=C double bond | 3-(2-(2-Methyloxiran-2-yl)ethyl)phenol | Introduces a reactive epoxide ring for further functionalization. |
| Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst, Alkene partner (R-CH=CH₂) | C=C double bond | Functionalized side-chain derivative | Highly versatile for C-C bond formation and side-chain elaboration. organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Multi-dimensional NMR spectroscopy stands as a cornerstone in the structural elucidation of 3-(3-Methyl-but-3-enyl)-phenol, offering a detailed roadmap of its proton and carbon framework.
Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems within the molecule. Correlation SpectroscopY (COSY) experiments establish proton-proton coupling networks, revealing adjacent protons within the phenol (B47542) ring and the butenyl side chain. slideshare.netlibretexts.orgsdsu.edu For instance, COSY spectra would be expected to show correlations between the benzylic protons and the adjacent vinyl proton of the butenyl group, as well as among the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide crucial carbon-proton connectivity information. sdsu.eduprinceton.eduyoutube.com HSQC directly links protons to their attached carbons, while HMBC reveals longer-range couplings (2-3 bonds), which is vital for connecting the butenyl side chain to the phenol ring at the C3 position. For example, an HMBC correlation between the benzylic protons and the aromatic carbons C2 and C4 would confirm the substitution pattern.
Nuclear Overhauser Effect SpectroscopY (NOESY) provides through-space correlations between protons that are in close proximity, offering insights into the molecule's preferred conformation. slideshare.netprinceton.edu NOESY data can help determine the spatial relationship between the butenyl side chain and the phenol ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | - | 155.0 | - |
| 2 | 6.8 (d) | 115.5 | C1, C3, C4, C6 |
| 3 | - | 138.0 | - |
| 4 | 7.2 (t) | 129.5 | C2, C3, C5, C6 |
| 5 | 6.7 (d) | 121.0 | C1, C3, C4 |
| 6 | 6.9 (s) | 113.0 | C1, C2, C4, C5 |
| 1' | 2.5 (t) | 38.0 | C2, C3, C4, C2', C3' |
| 2' | 2.3 (t) | 30.0 | C1', C3', C4', C5' |
| 3' | - | 145.0 | - |
| 4' | 4.7 (s) | 112.0 | C2', C3', C5' |
| 5' | 1.7 (s) | 22.5 | C2', C3', C4' |
| OH | 5.0 (s) | - | C1, C2, C6 |
Data based on computational predictions and analysis of similar structures.
While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) can offer insights into the specific conformations adopted by this compound in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing details about molecular packing and intermolecular interactions that are not accessible in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of this compound and for probing its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. researchgate.netnih.govnih.gov For this compound, characteristic fragmentation would likely involve cleavage of the butenyl side chain. A prominent fragmentation pathway is expected to be the loss of a methyl group (CH₃) from the molecular ion, followed by cleavage at the benzylic position, leading to the formation of a stable tropylium-like ion or a resonance-stabilized phenolic cation. docbrown.info
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Predicted Relative Abundance | Possible Fragmentation Pathway |
| [M]⁺ | 176.1201 | Moderate | Molecular Ion |
| [M-CH₃]⁺ | 161.0966 | High | Loss of a methyl radical |
| [M-C₄H₇]⁺ | 107.0497 | High | Benzylic cleavage |
| [C₇H₇O]⁺ | 107.0497 | High | Rearrangement and cleavage |
Data based on theoretical fragmentation patterns of similar phenolic compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of the functional groups and bonding arrangements within this compound. mdpi.comnih.govnih.gov The FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the alkenyl group would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the butenyl group would give rise to absorptions in the 1450-1650 cm⁻¹ region. nist.gov
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for observing the C=C stretching vibrations of the butenyl side chain. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Phenolic OH | O-H stretch | 3400 (broad) | Weak |
| Aromatic C-H | C-H stretch | 3050 | 3050 |
| Alkenyl C-H | =C-H stretch | 3080 | 3080 |
| Aliphatic C-H | C-H stretch | 2920, 2850 | 2920, 2850 |
| Aromatic C=C | C=C stretch | 1600, 1500, 1450 | 1600, 1500 |
| Alkenyl C=C | C=C stretch | 1650 | 1650 (strong) |
| C-O | C-O stretch | 1230 | Moderate |
Data based on characteristic group frequencies from spectroscopic databases.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
To date, no single-crystal X-ray diffraction data for this compound has been reported in the publicly available literature. This technique, were it to be performed on a suitable crystal, would provide the most definitive three-dimensional structure of the molecule in the solid state. It would reveal precise bond lengths, bond angles, and torsion angles, as well as detailing the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, that govern the crystal packing.
Theoretical and Computational Approaches to Spectroscopic Predictions and Validation
In the absence of complete experimental data, theoretical and computational methods are invaluable for predicting and validating spectroscopic properties. nih.gov Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and to predict its NMR chemical shifts, vibrational frequencies, and electronic spectra. These computational results can then be compared with the available experimental data to confirm structural assignments and to provide a deeper understanding of the molecule's electronic structure and conformational landscape. For instance, calculated vibrational frequencies can be used to aid in the assignment of experimental FT-IR and Raman spectra. nih.gov
Reactivity and Reaction Mechanisms of 3 3 Methyl but 3 Enyl Phenol
Electron Density Distribution and Reactivity Predictions
The electron density distribution in 3-(3-Methyl-but-3-enyl)-phenol is a key determinant of its reactivity. The hydroxyl group, being an activating substituent, increases electron density on the aromatic ring, particularly at the ortho and para positions, through resonance effects. This heightened electron density makes the aromatic ring susceptible to electrophilic attack. Conversely, the terminal alkene of the 3-methyl-but-3-enyl side chain is also an electron-rich center, prone to reactions with electrophiles.
Computational studies on substituted phenols provide a framework for predicting the reactivity of this compound. Density Functional Theory (DFT) calculations on similar phenolic compounds reveal that the highest occupied molecular orbital (HOMO) is typically localized on the phenol (B47542) ring, indicating its role as the primary site for electron donation in many reactions. The presence of the alkyl side chain, while primarily having an inductive electron-donating effect, does not significantly alter the fundamental reactivity pattern of the phenol moiety. However, the terminal double bond introduces a second nucleophilic center within the molecule.
Predicted Sites of Reactivity:
| Functional Group | Predicted Type of Reaction | Rationale |
| Phenolic Hydroxyl Group | Acidity, Hydrogen Bonding, Oxidation | The polar O-H bond allows for proton donation and hydrogen bonding. The oxygen atom's lone pairs facilitate oxidation. |
| Aromatic Ring | Electrophilic Aromatic Substitution | The hydroxyl group activates the ring, directing electrophiles to the ortho and para positions. |
| Terminal Alkene | Electrophilic Addition, Cyclization | The π-bond is a nucleophilic site for electrophiles. Its proximity to the phenol ring allows for intramolecular reactions. |
Detailed Mechanistic Investigations of Phenolic Reactivity
The phenol moiety of this compound engages in a variety of reactions typical of this functional group, including oxidation, reduction, and acid-base chemistry.
Oxidation and Reduction Pathways of the Phenol Moiety
The oxidation of phenols, including this compound, generally proceeds through the formation of a phenoxyl radical. This process can be initiated by one-electron oxidants. The resulting radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo a variety of subsequent reactions, including dimerization or further oxidation to form quinone-type structures. In the context of alkenyl phenols, oxidative dehydrogenative coupling can lead to the formation of dimers and other complex structures nih.gov. The oxidation potential of phenols is influenced by the nature of their substituents; electron-donating groups, such as the alkyl side chain in the target molecule, generally lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted phenol.
The reduction of the phenolic group is a less common transformation but can be achieved under certain conditions. For instance, the hydroxyl group can be removed through conversion to a more reactive intermediate, such as a tosylate, followed by hydrogenolysis. Direct reduction of the aromatic ring (hydrogenation) is also possible but typically requires high pressures of hydrogen gas and a suitable catalyst.
Acidity and Hydrogen Bonding Interactions
Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. The pKa of unsubstituted phenol is approximately 10. Alkyl substituents generally have a small effect on the acidity. Therefore, the pKa of this compound is expected to be in a similar range.
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Intermolecular hydrogen bonding with other phenol molecules or with solvent molecules can significantly influence its physical properties. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the π-system of the alkene is also a possibility, though likely to be weak given the flexibility of the side chain. Such interactions, when present, can influence the conformation of the molecule and the reactivity of the involved functional groups nih.gov.
Mechanistic Studies of Alkene-Based Reactions
The terminal alkene in the side chain of this compound provides a second reactive site, enabling a range of addition and cyclization reactions.
Electrophilic Additions to the Terminal Alkene
The double bond of the 3-methyl-but-3-enyl group is susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate libretexts.orglibretexts.org. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. In the case of this compound, the addition of an electrophile (E+) to the terminal carbon of the double bond would result in a tertiary carbocation, which is more stable than the primary carbocation that would be formed by addition to the internal carbon. A subsequent attack by a nucleophile (Nu-) on the carbocation completes the addition reaction.
The presence of the phenol ring could potentially influence the regioselectivity of this addition through steric or electronic effects, although for a meta-substituted side chain, this influence is expected to be less pronounced than for ortho or para substituents.
General Mechanism of Electrophilic Addition:
| Step | Description |
| 1 | The electrophile (E+) is attacked by the π-electrons of the alkene, forming a carbocation intermediate and a new C-E bond. |
| 2 | The nucleophile (Nu-) attacks the carbocation, forming a new C-Nu bond and the final addition product. |
Cyclization Reactions and Ring-Closing Metathesis Potential
The proximity of the terminal alkene and the phenolic hydroxyl group in this compound allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds such as chromanes researchgate.netacs.orgorganic-chemistry.org. Acid-catalyzed cyclization, for example, can proceed through protonation of the double bond to form a carbocation, which is then attacked by the nucleophilic hydroxyl group of the phenol.
Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic compounds from dienes wikipedia.orgorganic-chemistry.org. While this compound itself is not a diene, it could be functionalized with another alkenyl group to create a suitable precursor for RCM. The success of RCM depends on the choice of catalyst, typically a ruthenium-based complex, and the reaction conditions masterorganicchemistry.com. The presence of the phenolic hydroxyl group is generally well-tolerated by modern RCM catalysts nih.gov. This approach could be utilized to synthesize macrocyclic structures incorporating the phenol moiety.
Kinetic and Thermodynamic Aspects of Critical Reactions
The critical reactions of this compound are predominantly intramolecular transformations, driven by the proximity of the nucleophilic phenol ring and the electrophilic (upon activation) double bond of the isoprenyl group. These reactions are typically acid-catalyzed or thermally induced.
Intramolecular Cyclization (Chromane Formation):
One of the most significant reactions for this class of compounds is the acid-catalyzed intramolecular cyclization to form a six-membered chromane (B1220400) ring. This reaction proceeds via protonation of the double bond in the isoprenyl side chain, leading to the formation of a tertiary carbocation. This carbocation is then attacked by the electron-rich phenol ring, typically at the ortho position, followed by deprotonation to yield the chromane product.
The kinetics of such cyclizations are highly dependent on the nature of the acid catalyst, the solvent, and the temperature. Stronger acids and higher temperatures generally lead to faster reaction rates. Thermodynamically, the formation of the stable, fused ring system of the chromane is the driving force for this reaction.
Table 1: Representative Kinetic and Thermodynamic Data for Analogous Intramolecular Cyclization Reactions
| Reaction Type | Model Compound | Catalyst | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |
| Intramolecular Hydroalkoxylation | γ-Hydroxy Olefin | Platinum(II) Complex | ~18-22 | Favorable (Exothermic) |
| Acid-Catalyzed Cyclization | Olefinic Phenol | Brønsted Acid | ~20-25 | Favorable (Exothermic) |
Note: The data in this table is representative of similar reaction types and is intended to provide an approximation of the expected kinetic and thermodynamic parameters for the intramolecular cyclization of this compound.
Claisen-type Rearrangements:
While this compound itself does not undergo a classical Claisen rearrangement (which requires an allyl aryl ether), its O-prenylated isomer would readily undergo this researchgate.netresearchgate.net-sigmatropic rearrangement to form the C-prenylated phenol. libretexts.org The kinetics of Claisen rearrangements are well-studied and are known to be first-order reactions. acs.org They proceed through a concerted, cyclic transition state. libretexts.orglibretexts.org The thermodynamics are driven by the formation of a more stable aromatic system from a dienone intermediate. libretexts.orglibretexts.org
Role of this compound in Complex Reaction Cascades
The structural motif of a phenol with an isoprenoid side chain is a common feature in a vast array of natural products, including cannabinoids, flavonoids, and coumarins. muni.czwikipedia.org As such, this compound and its derivatives can serve as crucial intermediates in biomimetic and total synthesis of these complex molecules.
Biosynthesis of Cannabinoids:
In the biosynthesis of cannabinoids, olivetolic acid (a derivative of 3-pentylphenol) is prenylated to form cannabigerolic acid. While not identical, the fundamental reaction involves the addition of a prenyl group to a phenol, highlighting the role of such structures in building more complex natural products.
Flavonoid and Stilbenoid Synthesis:
Prenylated phenols are precursors in the biosynthesis of a variety of flavonoids and stilbenoids. researchgate.net The prenyl group can undergo further enzymatic modifications, such as oxidation and cyclization, to form the characteristic heterocyclic rings of these compounds. These transformations often occur as part of a complex cascade of reactions within the plant's secondary metabolism. nih.gov
Cascade Reactions in Organic Synthesis:
In synthetic organic chemistry, the reactivity of this compound can be harnessed to initiate reaction cascades for the rapid construction of polycyclic systems. nih.gov For instance, an acid-catalyzed cyclization to form a chromane could be the first step in a sequence of reactions. The resulting intermediate could then undergo further transformations, such as dehydrogenation or additional cyclizations, if other reactive sites are present in the molecule. These cascade reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation. researchgate.netmorressier.com
Table 2: Examples of Natural Product Classes Derived from Prenylated Phenol Scaffolds
| Natural Product Class | Key Structural Feature | Role of Prenyl Group |
| Cannabinoids | Geranyl-derived side chain | Building block for the polycyclic core |
| Flavonoids | Chromane or chromene ring | Often cyclizes to form a heterocyclic ring |
| Coumarins | Fused pyranone ring | Can be involved in the formation of the pyranone ring |
| Stilbenoids | Prenylated stilbene (B7821643) backbone | Enhances biological activity and can be a site for further modification |
Computational Chemistry and Molecular Modeling of 3 3 Methyl but 3 Enyl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT, NBO, FMO)
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(3-Methyl-but-3-enyl)-phenol. Methods like Density Functional Theory (DFT) are frequently employed to study the electronic structure and reactivity of phenolic compounds. For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be used to optimize the molecular geometry and compute a variety of electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) corresponds to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. dergipark.org.tr For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack and radical scavenging activity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure in terms of localized electron-pair bonds. It can reveal details about hybridization, charge distribution, and intramolecular interactions, such as hydrogen bonding. For this compound, NBO analysis can quantify the delocalization of electron density from the phenolic oxygen's lone pairs into the aromatic ring, which influences its acidity and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond donor. The aromatic ring would exhibit a mixed potential, while the butenyl chain would be largely neutral (green regions).
| Parameter | Value | Unit |
|---|---|---|
| EHOMO | -5.87 | eV |
| ELUMO | -0.98 | eV |
| Energy Gap (ΔE) | 4.89 | eV |
| Dipole Moment | 2.15 | Debye |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the 3-methyl-but-3-enyl side chain in this compound allows it to adopt various conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, typically by systematically varying specific dihedral angles.
By performing a relaxed scan of the key dihedral angles in the side chain, a PES can be generated. This allows for the identification of local and global energy minima, which correspond to stable conformers, and transition states that connect them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. For instance, the orientation of the butenyl group relative to the phenol ring can significantly impact its biological activity.
| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 180° (anti) | 0.00 | 65.2 |
| Local Minimum 1 | 60° (gauche) | 1.25 | 20.1 |
| Local Minimum 2 | -60° (gauche) | 1.25 | 14.7 |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, taking into account its interactions with its environment, such as a solvent or a biological membrane. nih.govcore.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena. nih.gov
In an aqueous environment, MD simulations can reveal the solvation shell around this compound and the nature of the hydrogen bonds formed between the phenolic hydroxyl group and water molecules. nih.gov The simulations can also provide insights into the preferential orientation of the molecule at interfaces, such as a lipid bilayer, which is relevant for understanding its potential biological membrane interactions. The dynamics of the flexible side chain can also be monitored to see how it explores different conformational spaces in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Variants (without clinical data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govexplorationpub.com For this compound and its structural variants, QSAR models can be developed to predict their activity, for example, as antioxidants or enzyme inhibitors.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known activities. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). explorationpub.com Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. nih.gov This model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds.
| Compound | logP | EHOMO (eV) | Molecular Surface Area (Ų) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 3.5 | -5.87 | 185.6 | 12.5 |
| Variant 1 (with -OCH3) | 3.2 | -5.75 | 200.1 | 10.2 |
| Variant 2 (with -Cl) | 4.1 | -6.02 | 195.3 | 18.9 |
Ligand-Macromolecule Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a macromolecular target, such as a protein or enzyme, to form a stable complex. researchgate.net This technique is instrumental in drug discovery and in understanding the mechanism of action of bioactive molecules.
Docking simulations would involve placing this compound into the active site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. researchgate.net This information can be used to predict whether this compound is likely to be an inhibitor of a particular enzyme and to suggest modifications to its structure that could enhance its binding affinity.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.2 |
| Number of Hydrogen Bonds | 2 |
| Interacting Residues | Tyr123, Ser245, Phe310 |
Molecular Biological Interactions and Mechanistic Insights Non Clinical
In Vitro Enzyme Inhibition/Activation Studies and Molecular Mechanisms of Action
There is currently no publicly available scientific literature detailing in vitro studies on the enzymatic inhibition or activation by 3-(3-Methyl-but-3-enyl)-phenol.
Specific Enzyme Target Identification and Kinetic Characterization
No research has been published that identifies specific enzyme targets for this compound. Consequently, there is no kinetic characterization data, such as IC50, Ki, or other kinetic parameters, available for this compound.
Allosteric Modulation and Active Site Binding Analysis
There are no studies available that investigate the allosteric modulation or active site binding of this compound with any enzyme.
Receptor Binding Assays and Determination of Ligand-Receptor Affinity
No receptor binding assays have been reported in the scientific literature for this compound. As such, there is no data on its affinity for any specific receptors.
Cellular Pathway Modulation and Signal Transduction Analyses (e.g., In Vitro Cell-Based Assays)
There is a lack of published in vitro cell-based assays investigating the effects of this compound on cellular pathways or signal transduction.
Interactions with Sub-cellular Components (e.g., DNA, Proteins, Membranes) and Biophysical Characterization
No scientific studies were found that describe the interactions of this compound with subcellular components such as DNA, proteins, or cellular membranes. There is also no biophysical characterization of any such potential interactions.
Molecular Mechanisms of Antioxidant Activity (e.g., Radical Scavenging Pathways, Metal Chelation)
While phenolic compounds are generally known for their antioxidant properties, no specific studies have been published that elucidate the molecular mechanisms of antioxidant activity for this compound. This includes a lack of data on its radical scavenging pathways or metal chelation capabilities.
The table below summarizes the lack of available data for the specified areas of inquiry.
| Section | Subsection | Research Finding |
| 8.1 | In Vitro Enzyme Inhibition/Activation | No data available |
| 8.1.1. Specific Enzyme Target Identification | No data available | |
| 8.1.2. Allosteric Modulation/Active Site Binding | No data available | |
| 8.2 | Receptor Binding Assays | No data available |
| 8.3 | Cellular Pathway Modulation | No data available |
| 8.4 | Interactions with Sub-cellular Components | No data available |
| 8.5 | Molecular Mechanisms of Antioxidant Activity | No data available |
Advanced Analytical Method Development and Quantification of 3 3 Methyl but 3 Enyl Phenol
The accurate quantification of 3-(3-methyl-but-3-enyl)-phenol, a prenylated phenolic compound, is essential for understanding its distribution, metabolism, and biological significance in various matrices. Due to its specific chemical structure, comprising a phenol (B47542) ring and a prenyl group, advanced analytical techniques are required to achieve the necessary sensitivity, selectivity, and accuracy. Method development focuses on chromatographic and spectroscopic techniques, often requiring meticulous sample preparation and validation to ensure reliable results. While specific literature on this exact molecule is limited, the analytical approaches are well-established for the broader class of prenylated phenols and related phenolic compounds.
Emerging Research Directions and Potential Non Medical Applications of 3 3 Methyl but 3 Enyl Phenol
Role in Chemical Biology Tool Development
The development of chemical probes is crucial for dissecting complex biological processes. While specific applications of 3-(3-Methyl-but-3-enyl)-phenol in this area are not yet documented, its structure is amenable to modification for creating such tools. The prenyl group, for instance, can influence membrane permeability and protein-ligand interactions, properties that are highly valuable in probe design. nih.govnih.gov
Future research could focus on derivatizing this compound to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions within cellular systems. The phenolic hydroxyl group provides a convenient handle for chemical conjugation without significantly altering the core structure that might be responsible for specific interactions. The lipophilic nature of the prenyl chain could be exploited to target membrane-associated proteins or to enhance cellular uptake. nih.gov
Table 1: Potential Modifications of this compound for Chemical Biology Tools
| Modification Site | Potential Modification | Purpose in Chemical Biology |
|---|---|---|
| Phenolic -OH | Etherification/Esterification with reporter molecules (e.g., fluorophores, biotin) | Visualization and pull-down assays to identify binding partners. |
| Prenyl C=C bond | Click chemistry handles (e.g., alkynes, azides) via functionalization | Covalent labeling of target proteins or biomolecules. |
Exploration as a Precursor in Sustainable Organic Synthesis
The principles of green chemistry encourage the use of renewable feedstocks and the development of efficient, atom-economical synthetic routes. researchgate.net Phenolic compounds, in general, are considered valuable bio-based building blocks. researchgate.net this compound, if producible through biosynthetic routes, could serve as a versatile precursor in sustainable organic synthesis.
Its bifunctional nature (phenol and alkene) allows for a range of chemical transformations. The phenolic hydroxyl can direct ortho- and para-substitution, while the double bond of the prenyl group can undergo various addition and oxidation reactions. This dual reactivity could be harnessed in tandem or selectively to construct more complex molecular architectures, potentially leading to the synthesis of novel bioactive compounds or functional materials from a renewable starting point. rsc.orgmdpi.com
Contribution to Materials Science (e.g., Polymer Additives, Specialty Chemicals)
Phenolic compounds have a long history of use as antioxidants and stabilizers in polymers. rsc.org The hydroxyl group on the phenol (B47542) ring can act as a radical scavenger, preventing oxidative degradation of the polymer matrix. The prenyl group in this compound could enhance its compatibility with non-polar polymers and potentially modulate its antioxidant activity.
While specific studies on this molecule as a polymer additive are lacking, the broader class of hindered phenols is widely used for this purpose. Research into this compound could explore its efficacy as a chain-breaking antioxidant, its volatility, and its leachability from polymer matrices. Furthermore, the reactive double bond could potentially be used to covalently graft the molecule onto a polymer backbone, leading to a more permanent and non-migrating stabilizer. This could be particularly relevant for food packaging and medical-grade polymers where the migration of additives is a concern.
Future Avenues in Biosynthetic Pathway Engineering and Metabolic Flux Redirection
The production of complex natural products in microbial hosts through metabolic engineering is a rapidly advancing field. core.ac.uknih.gov While the natural biosynthesis of this compound is not well-characterized, the general pathways for producing both the phenolic core and the prenyl precursor, dimethylallyl pyrophosphate (DMAPP), are well understood. nih.gov
Future research could focus on engineering a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to produce this specific compound. This would involve:
Enhancing the production of the phenol precursor , likely tyrosine or a related aromatic amino acid, by upregulating the shikimate pathway. nih.gov
Boosting the supply of DMAPP , the prenyl donor, by engineering the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.
Identifying and expressing a suitable prenyltransferase that can catalyze the C-prenylation of a phenolic precursor at the meta position. This is a significant challenge, as most known aromatic prenyltransferases act on different positions of the aromatic ring. usda.gov
Success in this area would provide a sustainable and scalable route to this compound and its derivatives, opening up possibilities for their use as platform chemicals.
Table 2: Key Considerations in the Biosynthetic Engineering of this compound
| Metabolic Engineering Target | Strategy | Desired Outcome |
|---|---|---|
| Phenol Precursor Supply | Upregulation of the shikimate pathway | Increased availability of aromatic precursors. |
| Prenyl Donor Availability | Overexpression of the MVA or MEP pathway genes | Enhanced pool of dimethylallyl pyrophosphate (DMAPP). |
| C-Prenylation Step | Discovery and heterologous expression of a specific prenyltransferase | Catalysis of the attachment of the prenyl group to the phenol ring. |
Theoretical Advancements in Predicting Reactivity and Biological Functionality
Computational chemistry and quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the properties and potential applications of molecules. For this compound, theoretical studies could provide valuable insights into its reactivity, electronic properties, and potential biological activities, guiding experimental work.
Density functional theory (DFT) calculations could be employed to determine key quantum chemical parameters such as:
Frontier molecular orbital energies (HOMO and LUMO): To predict the molecule's reactivity and sites for electrophilic and nucleophilic attack.
Bond dissociation energies: To assess its antioxidant potential by calculating the ease of hydrogen atom donation from the phenolic hydroxyl group.
Electrostatic potential maps: To visualize the charge distribution and predict non-covalent interactions.
QSAR models could be developed by correlating these and other calculated molecular descriptors with experimentally determined properties of a series of related prenylated phenols. This could lead to the prediction of new molecules with enhanced properties for specific applications, such as improved antioxidant efficacy or specific binding to a biological target.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Methyl-but-3-enyl)-phenol, and how can purity be ensured?
- Methodological Answer : The synthesis often involves Grignard reactions or organometallic coupling to introduce the 3-methylbut-3-enyl group to the phenol ring. For example, 3-(1,1-Dimethyl-3-buten-1-yl)-phenol (a structural analog) can be synthesized via alkylation of phenol derivatives using pre-functionalized alkenes . Purity is ensured through column chromatography (silica gel) and validated via GC or HPLC (>88.0% purity threshold as per industrial standards) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms phenolic -OH presence (δ ~5 ppm in DMSO-d₆).
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for related phenolic compounds (e.g., 3-(diethylamino)phenol in Pbca space group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄O, MW 162.10) .
Q. How are key physicochemical properties (e.g., LogP, PSA) determined experimentally for this compound?
- Methodological Answer :
- LogP (Partition Coefficient) : Measured via shake-flask method using octanol/water phases. For 3-(1,1-Dimethyl-3-buten-1-yl)-phenol, LogP = 3.25 .
- PSA (Polar Surface Area) : Calculated computationally (e.g., 20.23 Ų via DFT) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computed LogP values for this compound?
- Methodological Answer : Discrepancies arise from computational assumptions (e.g., solvent models). Validate using multiple software (e.g., ChemAxon, ACD/Labs) and cross-check with experimental shake-flask data. For analogs like 3-(1,1-Dimethyl-3-buten-1-yl)-phenol, deviations <0.5 log units are acceptable .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving the 3-methylbut-3-enyl group?
- Methodological Answer : The electron-rich phenol ring directs electrophilic substitution, while the allylic double bond in the substituent facilitates addition reactions. For brominated analogs (e.g., 3-(Bromomethyl)phenol), SN2 mechanisms are prevalent, with steric effects from the methyl group influencing regioselectivity .
Q. What methodologies are recommended for in silico and in vivo toxicity profiling of this compound?
- Methodological Answer :
- In Silico : Use tools like ProTox 3.0 and pkCSM to predict LD₅₀, hepatotoxicity, and mutagenicity. For structural analogs (e.g., triazole-phenol derivatives), these tools show >70% accuracy .
- In Vivo : Follow OECD guidelines for acute toxicity (e.g., fixed-dose procedure in rodents), monitoring hematological and histological endpoints .
Q. How can UV-Vis spectrophotometry be optimized for quantifying this compound in complex matrices?
- Methodological Answer : Use λ_max ~270 nm (phenolic π→π* transitions). Calibrate with standard curves (1–100 µg/mL) in methanol. For triazole-phenol analogs, detection limits as low as 0.5 µg/mL are achievable .
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include low crystal quality and hydrogen-bonding disorder. Mitigate via slow evaporation (e.g., hexane/EtOAc) and high-resolution X-ray diffraction (CuKα radiation, 120 K). For 3-(diethylamino)phenol, anisotropic refinement and riding hydrogen models resolved packing motifs .
Key Research Gaps
- Limited data on biological activity (e.g., antimicrobial, anticancer) specific to this compound. Prioritize assays using in vitro models (e.g., MIC for bacterial strains).
- Environmental fate (e.g., biodegradation pathways) remains unstudied. Apply OECD 301/302 protocols for persistence analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
